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Compound of Interest

Compound Name: Nickel;tungsten

Cat. No.: B12642603 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the reduction of internal stress in electrodeposited Nickel-Tungsten

(Ni-W) films. The information is tailored for researchers, scientists, and professionals in drug

development who may utilize these coatings in their experimental setups.

Troubleshooting Guide
This guide addresses common issues encountered during the electrodeposition of Ni-W films,

focusing on the diagnosis and resolution of high internal stress.

Q1: My Ni-W films are cracking, peeling, or delaminating from the substrate. What is the likely

cause?

A: The most probable cause is high internal tensile stress within the deposited film.[1][2]

Internal stress arises from several factors during electrodeposition, including:

Lattice Mismatch: The incorporation of larger tungsten atoms into the nickel crystal lattice

creates strain.[1]

Hydrogen Evolution: Hydrogen co-deposition and its subsequent evolution from the film can

lead to voids and tensile stress.[1][3]

Grain Boundary Effects: High grain boundary energy in nanocrystalline films is a source of

tensile stress.[4]
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Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE)

between the Ni-W film and the substrate material can induce stress, especially if the plating

bath operates at an elevated temperature.[2][5]

If the accumulated stress exceeds the film's tensile strength or its adhesion to the substrate, it

will relieve this energy by cracking or delaminating.[2]

Q2: How can I modify my electroplating parameters to reduce internal stress?

A: Adjusting the operational parameters of your electrodeposition process is the first line of

defense against high internal stress. Key parameters to consider include:

Plating Mode: Switching from direct current (DC) to pulse plating or pulse reverse plating can

significantly reduce internal stress.[1] The anodic (reverse) pulse in pulse reverse plating is

particularly effective at removing adsorbed hydrogen from the cathode surface, which is a

major contributor to stress.[1]

Current Density: The effect of current density is complex. Higher current densities can

increase the rate of hydrogen evolution and tungsten co-deposition, potentially leading to

higher stress and crack formation.[3] It is crucial to optimize the current density for your

specific bath chemistry and desired film properties.

Bath Temperature and pH: Both temperature and pH influence hydrogen evolution,

deposition efficiency, and film microstructure. For nickel plating, optimal parameters have

been found around 45 °C and a pH of 3.5 in some systems to achieve high hardness with

lower stress.[6] High pH values have been shown to significantly affect intrinsic stress in

electroless nickel plating.[5]

Q3: The stress in my films is still too high. What chemical additives can I use in the plating

bath?

A: The addition of specific organic compounds to the plating bath is a highly effective method

for controlling internal stress, often by altering the film's growth mechanism and microstructure.

Saccharin (Sodium Saccharin): This is one of the most widely used stress-reducing

additives. Saccharin can shift the internal stress from highly tensile to slightly compressive.
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[4][7][8] Its mechanism involves the incorporation of sulfur at the grain boundaries, which

lowers the grain boundary energy and thus reduces the primary source of tensile stress.[4][9]

2-Butyne-1,4-diol: This additive has been shown to significantly reduce internal stress in high

tungsten content Ni-W alloys.[3][10] It works by promoting the formation of carbides near the

grain boundaries, which helps prevent the film from shrinking as hydrogen escapes.[10]

Other Additives: Compounds like p-toluenesulfonamide work similarly to saccharin to

decrease tensile stress.[4][8] Grain refining additives such as 1,3,6 naphthalene trisulphonic

acid can also help reduce the occurrence of cracks.[1]

Q4: Is it possible to use post-deposition treatments like annealing to reduce stress?

A: Yes, post-deposition annealing is a common technique to modify the microstructure and

relieve stress in films. However, its effect on Ni-W films can be counterintuitive and must be

approached with caution.

While annealing can reduce stress in many metallic coatings, for nanocrystalline Ni-W films,

annealing at a moderate temperature (e.g., 200°C) has been observed to significantly increase

tensile stress.[11] In other nickel-based systems, stress reduction is typically observed at

higher temperatures (e.g., above 300°C), which is accompanied by a significant increase in

grain size.[12] Therefore, the annealing temperature and duration must be carefully selected

based on the specific composition and desired final properties of the Ni-W film.

Data Summary
The following tables summarize quantitative data related to the factors influencing internal

stress in Ni-W and similar electrodeposited films.

Table 1: Effect of Plating Parameters on Internal Stress
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Parameter
General Effect on Internal
Stress

Notes

Plating Mode

Pulse Reverse Current

significantly reduces tensile

stress compared to Direct

Current.[1]

The anodic pulse helps

remove hydrogen, a key

source of stress.[1]

Current Density

Increasing current density

often increases tungsten

content and tensile stress.[3]

This can lead to a higher

density of microstructural

defects and cracking.[3]

Bath Temperature
Varies; optimization is

required.

An optimal temperature of

45°C was found for one nickel

plating system.[6]

pH
Varies; optimization is

required.

A pH of 3.5 was found to be

optimal in a specific nickel

plating study.[6]

Film Thickness
Stress tends to decrease as

the film thickness increases.[9]

The relaxation effect is more

pronounced in the initial stages

of deposition.[9]

Table 2: Common Additives for Stress Reduction in Nickel-Based Coatings
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Additive Mechanism of Action Resulting Stress

Saccharin

Reduces grain boundary

energy via sulfur incorporation.

[4][9]

Reduces tensile stress; can

shift to compressive.[4][8]

2-Butyne-1,4-diol

Promotes carbide formation,

preventing shrinkage from

hydrogen escape.[10]

Significantly reduces tensile

stress.[10]

p-toluenesulfonamide
Believed to work similarly to

saccharin.[4][8]
Reduces tensile stress.[4]

1,3,6 Naphthalene trisulphonic

acid
Acts as a grain refiner.[1] Reduces crack occurrence.[1]

Table 3: Representative Internal Stress Values for Nanocrystalline Ni-W Films

Film Condition Grain Size Range
Internal Stress Range
(Tensile)

As-Deposited 4 – 63 nm 300 – 1300 MPa

Annealed (200°C for 9h) 4 – 63 nm 600 – 2300 MPa

Data sourced from a study on

nanocrystalline Ni-W films,

highlighting that stress can

increase after certain

annealing treatments.[11]

Experimental Protocols
Protocol 1: Measurement of Internal Stress via the Substrate Curvature Method

This protocol describes a common ex-situ method for determining the average internal stress in

a thin film using Stoney's formula.

Substrate Preparation:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/298075974_Internal_stress_in_nickel_thin_films_affected_by_additives_in_electrodeposition
https://www.researchgate.net/publication/224443317_Scaling_behavior_of_internal_stress_in_electrodeposited_nickel_thin_films
https://www.researchgate.net/publication/298075974_Internal_stress_in_nickel_thin_films_affected_by_additives_in_electrodeposition
http://www.electrochemsci.org/papers/vol11/110201651.pdf
https://www.tandfonline.com/doi/abs/10.1080/02670844.2023.2257855
https://www.tandfonline.com/doi/abs/10.1080/02670844.2023.2257855
https://www.researchgate.net/publication/298075974_Internal_stress_in_nickel_thin_films_affected_by_additives_in_electrodeposition
http://www.electrochemsci.org/papers/vol11/110201651.pdf
https://www.researchgate.net/publication/298075974_Internal_stress_in_nickel_thin_films_affected_by_additives_in_electrodeposition
https://www.researchgate.net/publication/244152991_Residual_stress_in_Ni-W_electrodeposits
https://www.researchgate.net/publication/244152991_Residual_stress_in_Ni-W_electrodeposits
https://www.cambridge.org/core/journals/journal-of-materials-research/article/residual-stress-in-electrodeposited-nanocrystalline-nickeltungsten-coatings/F5C291795B23F76328397371E4A14ECD
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12642603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select a thin, flat, and reflective substrate with known mechanical properties (e.g., a silicon

wafer or a thin copper strip).

Thoroughly clean and degrease the substrate.

Initial Curvature Measurement:

Measure the initial radius of curvature (R₀) of the substrate using a non-contact method

like a laser profilometer or an interferometer.[13][14]

Electrodeposition:

Mask one side of the substrate to ensure deposition occurs only on the surface measured

for curvature.

Perform the Ni-W electrodeposition under the desired experimental conditions.

Carefully record the final thickness of the deposited film (t_f), for example, using a

calibrated thickness gauge or cross-sectional microscopy.

Final Curvature Measurement:

After deposition, thoroughly rinse and dry the coated substrate.

Measure the final radius of curvature (R) of the coated substrate using the same

instrument as in Step 2.

Stress Calculation:

Calculate the average internal stress (σ) in the film using the modified Stoney formula:[14]

σ = [E_s / (1 - ν_s)] * [t_s² / (6 * t_f)] * (1/R - 1/R₀) Where:

E_s = Young's modulus of the substrate

ν_s = Poisson's ratio of the substrate

t_s = Thickness of the substrate

t_f = Thickness of the film
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R₀ = Initial substrate radius of curvature

R = Final substrate radius of curvature

By convention, a positive σ value indicates tensile stress, while a negative value indicates

compressive stress.[14]

Protocol 2: Stress Reduction using Pulse Reverse Plating

This protocol outlines the setup for employing pulse reverse plating to minimize internal stress.

Power Supply: Utilize a programmable power supply capable of rapidly switching between

cathodic (forward) and anodic (reverse) currents.

Waveform Programming: Define the pulse waveform with three distinct periods:[1]

T₁ (Cathodic Pulse): The period where Ni-W deposition occurs. Set the cathodic current

density (i_c).

T₂ (Zero Current/Off-time): A relaxation period where the current is zero. This allows for

the diffusion of metal ions to replenish the concentration at the cathode surface.

T₃ (Anodic Pulse): The period where a reverse (anodic) current is applied. Set the anodic

current density (i_a). The primary purpose of this step is to anodically dissolve some of the

deposited metal and, crucially, to oxidize and remove adsorbed hydrogen, thereby

reducing hydrogen-induced stress.[1]

Optimization: The values for i_c, i_a, T₁, T₂, and T₃ are interdependent and must be

optimized experimentally. A common starting point is to use a short, sharp anodic pulse (T₃)

with a current density (i_a) that is a fraction of the cathodic current density (i_c).

Execution: Run the electrodeposition process with the programmed pulse reverse waveform.

Analysis: Measure the internal stress of the resulting film using Protocol 1 and compare it to

a film deposited under equivalent DC conditions.
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The following diagrams illustrate key workflows and relationships in managing internal stress in

Ni-W films.
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Add Saccharin or
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Click to download full resolution via product page

Caption: Troubleshooting workflow for addressing high internal stress.
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Caption: Key factors influencing internal stress and common solutions.
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Caption: Experimental workflow for the substrate curvature stress measurement method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12642603?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/244152991_Residual_stress_in_Ni-W_electrodeposits
https://www.specialchem.com/coatings/guide/internal-stress
https://www.researchgate.net/publication/374506249_Internal_stress_of_high_tungsten_content_Ni-W_alloy_coatings
https://www.researchgate.net/publication/298075974_Internal_stress_in_nickel_thin_films_affected_by_additives_in_electrodeposition
https://www.researchgate.net/publication/240377897_Effect_of_plating_parameters_on_the_intrinsic_stress_in_electroless_nickel_plating
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467751/
https://publications.polymtl.ca/10565/1/2022_MinaDadvand.pdf
http://www.electrochemsci.org/papers/vol11/110201651.pdf
https://www.researchgate.net/publication/224443317_Scaling_behavior_of_internal_stress_in_electrodeposited_nickel_thin_films
https://www.tandfonline.com/doi/abs/10.1080/02670844.2023.2257855
https://www.cambridge.org/core/journals/journal-of-materials-research/article/residual-stress-in-electrodeposited-nanocrystalline-nickeltungsten-coatings/F5C291795B23F76328397371E4A14ECD
https://www.cambridge.org/core/journals/journal-of-materials-research/article/residual-stress-in-electrodeposited-nanocrystalline-nickeltungsten-coatings/F5C291795B23F76328397371E4A14ECD
https://www.mdpi.com/2079-6412/11/11/1347
https://www.toray-research.co.jp/en/technical-info/technicallineup/pdf/P01494_Internal_stress_measurement_of_thin_film.pdf
https://www.mdpi.com/1996-1944/14/5/1101
https://www.benchchem.com/product/b12642603#reducing-internal-stress-in-electrodeposited-ni-w-films
https://www.benchchem.com/product/b12642603#reducing-internal-stress-in-electrodeposited-ni-w-films
https://www.benchchem.com/product/b12642603#reducing-internal-stress-in-electrodeposited-ni-w-films
https://www.benchchem.com/product/b12642603#reducing-internal-stress-in-electrodeposited-ni-w-films
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12642603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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